molecular formula C9H16N2OS B15277845 N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide

N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide

Cat. No.: B15277845
M. Wt: 200.30 g/mol
InChI Key: HSLAEKXBGBJDGC-UHFFFAOYSA-N
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Description

N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

N-[2-(thietan-3-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C9H16N2OS/c12-9(7-1-2-7)11-4-3-10-8-5-13-6-8/h7-8,10H,1-6H2,(H,11,12)

InChI Key

HSLAEKXBGBJDGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide typically involves the reaction of N-arylsulfonamides with 2-(chloromethyl)thiirane in the presence of alkali. This reaction yields the corresponding N-(thietan-3-yl)sulfonamides . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide involves its interaction with molecular targets and pathways in biological systems. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways, making the compound useful in studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Thietan-3-ylamino)ethyl)cyclopropanecarboxamide is unique due to its combination of a thietane ring and a cyclopropanecarboxamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

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